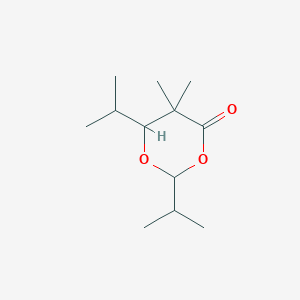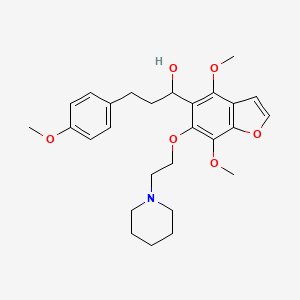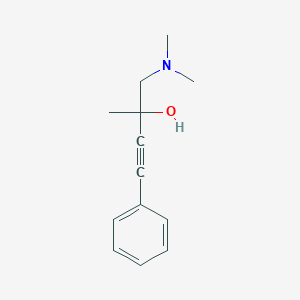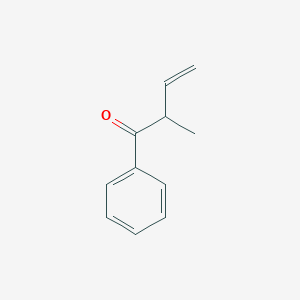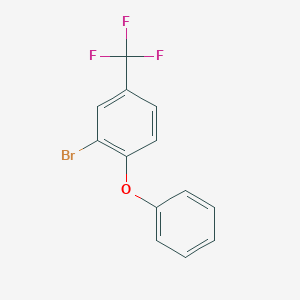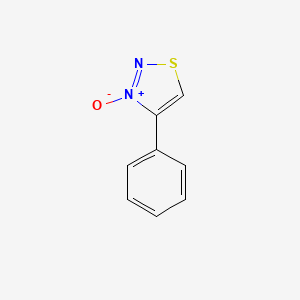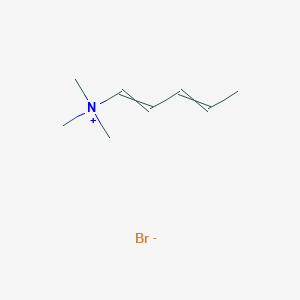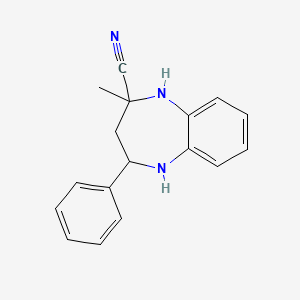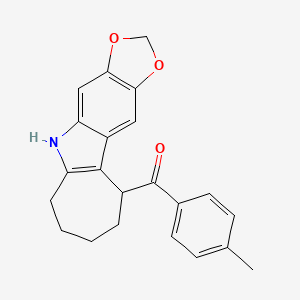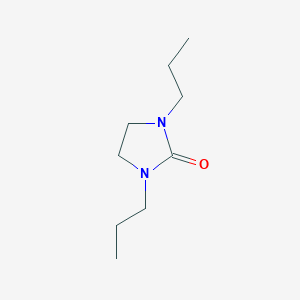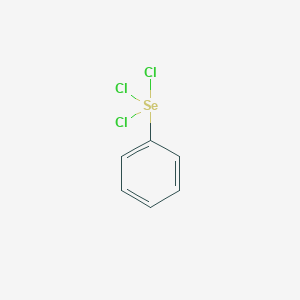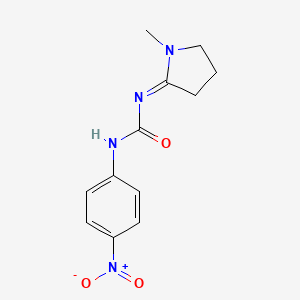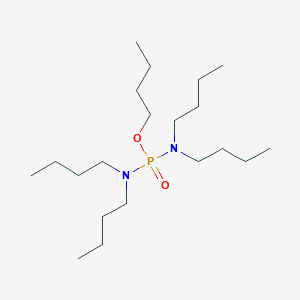![molecular formula C11H10N4S B14669787 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 35911-20-7](/img/structure/B14669787.png)
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions using reagents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Sodium borohydride
- Electrophilic reagents: Nitric acid, halogens
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives on the phenyl ring .
Scientific Research Applications
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with enzymes and receptors, leading to inhibition or activation of biological pathways . These interactions are crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar pharmacological properties.
1,2,4-Triazole: Structurally similar but with different substitution patterns and biological activities.
Pyrazole: Shares the pyrazole ring but lacks the fused triazole structure.
Uniqueness
3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group further enhances its reactivity and potential pharmacological activities .
Properties
CAS No. |
35911-20-7 |
|---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-methylsulfanyl-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10N4S/c1-16-11-13-12-10-7-9(14-15(10)11)8-5-3-2-4-6-8/h2-7,14H,1H3 |
InChI Key |
UYWCNHAMRINYBF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


